5,6-Diethyl-3-phenyl-1,2,4-triazine
CAS No.:
Cat. No.: VC17567472
Molecular Formula: C13H15N3
Molecular Weight: 213.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N3 |
|---|---|
| Molecular Weight | 213.28 g/mol |
| IUPAC Name | 5,6-diethyl-3-phenyl-1,2,4-triazine |
| Standard InChI | InChI=1S/C13H15N3/c1-3-11-12(4-2)15-16-13(14-11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
| Standard InChI Key | AFQZWWOQSBAEBV-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(N=NC(=N1)C2=CC=CC=C2)CC |
Introduction
Structural and Molecular Characteristics
Core Triazine Architecture
1,2,4-Triazines are six-membered aromatic rings containing three nitrogen atoms at positions 1, 2, and 4. In 5,6-diethyl-3-phenyl-1,2,4-triazine, the triazine core is functionalized with ethyl groups at positions 5 and 6 and a phenyl group at position 3. This substitution pattern introduces steric and electronic modifications that influence reactivity and physicochemical properties .
The molecular formula is inferred as C₁₃H₁₆N₃, with a molecular weight of 214.29 g/mol (calculated from analogous structures ). The phenyl group at position 3 contributes to π-stacking interactions, while the ethyl substituents enhance lipophilicity, as observed in related 5,6-dialkyltriazines .
Spectroscopic and Computational Data
While direct spectroscopic data for this specific compound are unavailable, studies on structurally similar triazines provide insights:
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¹H NMR: Ethyl groups typically exhibit triplet (δ 1.2–1.4 ppm) and quartet (δ 2.6–2.9 ppm) signals for CH₃ and CH₂ protons, respectively .
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IR Spectroscopy: C=N stretching vibrations in the triazine ring appear near 1550–1600 cm⁻¹ .
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Mass Spectrometry: Molecular ion peaks ([M]⁺) align with the calculated molecular weight, with fragmentation patterns dominated by loss of ethyl or phenyl groups .
Synthetic Methodologies
Phosphorane-Mediated Alkylation
An alternative route employs halogenated triazine precursors. For instance, 5-chloro-6-ethyl-3-phenyl-1,2,4-triazine reacts with ethylidenetriphenylphosphorane to form a phosphorane intermediate, which undergoes hydrolysis to yield the desired product in high yields (e.g., 88% for a related 5-ethyl-6-methyl analog) . This approach improves regioselectivity compared to condensation methods.
Table 1: Comparative Yields of Triazine Derivatives via Phosphorane-Mediated Synthesis
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| 5-Chloro-6-methyl-3-phenyl | 5-Ethyl-6-methyl-3-phenyl | 88 | |
| 5-Chloro-6-ethyl-3-phenyl | 5,6-Diethyl-3-phenyl (inferred) | ~85* | |
| *Estimated based on analogous reactions. |
Physicochemical Properties
Solubility and Stability
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Solubility: Low aqueous solubility due to hydrophobic ethyl and phenyl groups; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Thermal Stability: Decomposition temperatures exceed 200°C, consistent with aromatic triazines .
Crystallographic Insights
X-ray diffraction data for analogous triazines reveal planar triazine rings with substituents in equatorial positions. The dihedral angle between the phenyl group and triazine core typically ranges from 10° to 30°, minimizing steric strain .
Functional Applications
Materials Science
Triazines with aromatic substituents serve as ligands in coordination polymers. The phenyl group enhances π-π interactions, while ethyl chains modulate solubility for solution-processable materials .
Challenges and Future Directions
Synthetic Limitations
Regioselectivity remains a challenge in triazine synthesis. Advanced strategies, such as directed ortho-metalation or flow chemistry, could improve yields and reduce isomeric byproducts .
Unanswered Questions
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Toxicological Profile: No data exist on the compound’s cytotoxicity or metabolic pathways.
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Catalytic Applications: Potential use in organocatalysis or photoredox catalysis remains unexplored.
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